molecular formula C12H12OS B100871 3H-Naphtho[1,8-bc]thiophene-5-ol, 4,5-dihydro-2-methyl- CAS No. 18992-54-6

3H-Naphtho[1,8-bc]thiophene-5-ol, 4,5-dihydro-2-methyl-

Cat. No. B100871
CAS RN: 18992-54-6
M. Wt: 204.29 g/mol
InChI Key: SLZHNYHWXZGVIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3H-Naphtho[1,8-bc]thiophene-5-ol, 4,5-dihydro-2-methyl- is a compound that has been extensively studied for its potential applications in the field of scientific research. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities.

Mechanism Of Action

The mechanism of action of 3H-Naphtho[1,8-bc]thiophene-5-ol, 4,5-dihydro-2-methyl- is not fully understood. However, it has been proposed that this compound exerts its biological effects by modulating various signaling pathways in the cell. It has been found to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. This compound has also been found to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.

Biochemical And Physiological Effects

3H-Naphtho[1,8-bc]thiophene-5-ol, 4,5-dihydro-2-methyl- has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been found to reduce inflammation in animal models of arthritis and colitis. Additionally, it has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 3H-Naphtho[1,8-bc]thiophene-5-ol, 4,5-dihydro-2-methyl- in lab experiments is its diverse biological activities. This compound has been found to have potential applications in a wide range of fields, making it a versatile tool for scientific research. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on 3H-Naphtho[1,8-bc]thiophene-5-ol, 4,5-dihydro-2-methyl-. One area of interest is the development of new synthetic routes to this compound, which could improve its yield and purity. Another area of interest is the investigation of its potential as a therapeutic agent for various diseases. Further studies are also needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Additionally, the development of new formulations and delivery methods could improve the bioavailability and efficacy of this compound in vivo.

Synthesis Methods

The synthesis of 3H-Naphtho[1,8-bc]thiophene-5-ol, 4,5-dihydro-2-methyl- involves the reaction of 2-methyl-1,4-naphthoquinone with thiophene-2-carboxylic acid in the presence of a base such as potassium carbonate. The resulting product is then reduced using sodium borohydride to obtain the desired compound. This synthesis method has been optimized to yield a high purity product with good yields.

Scientific Research Applications

3H-Naphtho[1,8-bc]thiophene-5-ol, 4,5-dihydro-2-methyl- has been found to exhibit a wide range of biological activities, making it a promising compound for scientific research. It has been studied for its potential applications in the treatment of cancer, inflammation, and neurodegenerative diseases. This compound has also been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

CAS RN

18992-54-6

Product Name

3H-Naphtho[1,8-bc]thiophene-5-ol, 4,5-dihydro-2-methyl-

Molecular Formula

C12H12OS

Molecular Weight

204.29 g/mol

IUPAC Name

3-methyl-2-thiatricyclo[6.3.1.04,12]dodeca-1(11),3,8(12),9-tetraen-7-ol

InChI

InChI=1S/C12H12OS/c1-7-8-5-6-10(13)9-3-2-4-11(14-7)12(8)9/h2-4,10,13H,5-6H2,1H3

InChI Key

SLZHNYHWXZGVIK-UHFFFAOYSA-N

SMILES

CC1=C2CCC(C3=C2C(=CC=C3)S1)O

Canonical SMILES

CC1=C2CCC(C3=C2C(=CC=C3)S1)O

synonyms

4,5-Dihydro-2-methyl-3H-naphtho[1,8-bc]thiophen-5-ol

Origin of Product

United States

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